molecular formula C17H16ClN3O4 B12302245 3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid

3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid

Cat. No.: B12302245
M. Wt: 361.8 g/mol
InChI Key: YWASLAPMFGBZQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK 366 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of GSK 366 likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

GSK 366 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving GSK 366 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions are typically controlled to maintain the integrity of the compound and achieve the desired products .

Major Products Formed

The major products formed from the reactions of GSK 366 include various oxidized, reduced, and substituted derivatives. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structures .

Scientific Research Applications

GSK 366 has a wide range of applications in scientific research, including:

Mechanism of Action

GSK 366 exerts its effects by inhibiting kynurenine-3-monooxygenase, an enzyme that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine. This inhibition disrupts the kynurenine pathway, leading to altered levels of downstream metabolites. The molecular targets of GSK 366 include the active site of KMO, where it binds and prevents the enzyme from catalyzing its reaction. This inhibition has been shown to have beneficial effects in models of neurodegenerative diseases and other conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GSK 366

GSK 366 stands out due to its high potency and specificity for KMO, with very low IC50 values indicating strong inhibitory activity. Additionally, its detailed kinetic analysis suggests a true Ki value around 12 pM, making it one of the most potent KMO inhibitors known. The compound’s long dissociation half-life of approximately 12 hours further enhances its effectiveness in biological systems .

Properties

Molecular Formula

C17H16ClN3O4

Molecular Weight

361.8 g/mol

IUPAC Name

3-[5-chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid

InChI

InChI=1S/C17H16ClN3O4/c1-9-3-4-13(20-19-9)10(2)24-16-8-15-11(7-12(16)18)14(21-25-15)5-6-17(22)23/h3-4,7-8,10H,5-6H2,1-2H3,(H,22,23)

InChI Key

YWASLAPMFGBZQP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)C(C)OC2=C(C=C3C(=C2)ON=C3CCC(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.